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Introduction

Epidermal Growth Factor Receptor (EGFR)-mutant non-small cell lung cancer (NSCLC) is initially
responsive to tyrosine kinase inhibitors (TKIs) like osimertinib (a third-generation EGFR TKI). However,
acquired resistance remains a major clinical challenge, limiting long-term efficacy [1] [2] [3]. Resistance
mechanisms are heterogeneous, encompassing EGFR-dependent (e.g., C797S mutations), EGFR-
independent (e.g., bypass signaling via alternative receptor tyrosine kinases (RTKs)), and phenotypic

transitions (e.g., epithelial-mesenchymal transition) [1] [2].

SHP2 (Src homology 2 domain-containing phosphatase 2), encoded by PTPNI11, is a critical node in the
RAS/MAPK signaling pathway, downstream of multiple RTKs. It is essential for full RAS activation,
particularly in the context of oncogenic drivers [1] [4]. Recent evidence indicates that SHP2 mediates
survival signals in osimertinib-resistant NSCLC models, making it a compelling therapeutic target [1] [5]
[4]. While allosteric SHP2 inhibitors (e.g., IACS-13909, JAB-3312) have shown promise in overcoming
resistance [1] [6], a novel approach involves proteolysis-targeting chimeras (PROTACSs) such as the SHP2
degrader SHP2-D26 (D26) [4]. This document details the application and protocols for using SHP2

degraders, alone and in combination with osimertinib, to address acquired resistance in NSCLC.
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Scientific Rationale for Targeting SHP2

SHP2's Role in Oncogenic Signhaling and Resistance

SHP2 is a non-receptor protein tyrosine phosphatase with two N-terminal Src homology 2 (SH2) domains.
Its activation, often induced by binding to phospho-tyrosine residues on activated RTKs, is required for

signal transduction through the RAS-MAPK pathway [1]. In the context of osimertinib resistance:

¢ It mediates signaling downstream of various RTKs (e.g., MET, HER2, FGFR) that are activated as
bypass mechanisms [1] [2].

e |tis required for the full activation of mutant RAS, including nucleotide cycling mutants like KRAS
G12C [1].

e High SHP2 expression correlates with poor outcomes in lung adenocarcinoma (LUAD) patients and is
enriched in osimertinib-resistant cells [5] [7].

e SHP2 promotes a stem-like phenotype in cancer cells by facilitating a CXCL8-CXCR1/2 positive
feedback loop via ERK-AKT-NFkB and GSK3[3-B-Catenin signaling, contributing to tumorigenesis
and drug resistance [5] [7].

Advantages of Degradation over Inhibition

While small-molecule inhibitors like TACS-13909 bind and inhibit SHP2's phosphatase activity, the
PROTAC degrader SHP2-D26 offers a complementary strategy:

e Catalytic Action: SHP2-D26 induces targeted ubiquitination and subsequent proteasomal
degradation of the SHP2 protein, leading to a more sustained suppression of its scaffolding functions,
which are not entirely addressed by catalytic inhibition [4].

e Overcoming Adaptive Resistance: Degradation can potentially circumvent resistance that arises
from upstream pathway reactivation or compensatory protein overexpression.

The combination of osimertinib with an SHP2-targeted agent (inhibitor or degrader) simultaneously blocks
the primary oncogenic driver (mutant EGFR) and a key node responsible for pathway reactivation, offering a

promising strategy to overcome or delay resistance [1] [4] [6].

Key Research Compounds and Tools
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The following table summarizes the primary SHP2-targeting agents discussed in this protocol.

Table 1: Key SHP2-Targeting Agents in Research

Noted ICso / L.
Compound . . . . Key Combination
Type Primary Mechanism Efficacy in T
Name Finding
NSCLC Models
SHP2-D26 PROTAC Induces ubiquitin- ICso ranges from Synergistic with
(D26) Degrader mediated degradation <4 uM (sensitive osimertinib in resistant
of SHP2 protein. lines) to <8 uM models; effective in
[4]. inhibiting osimertinib-
resistant xenograft growth
[4].
IACS-13909 Allosteric Binds the SHP2 tunnel-  Potently inhibits Causes tumor regression
Inhibitor like allosteric site, SHP2 enzyme in vivo as single agent and
inhibiting phosphatase and cellular in combo with osimertinib
activity. proliferation [1]. in resistant NSCLC
models [1] [8].
JAB-3312 Allosteric Potently inhibits SHP2 Cellular ICso for Exhibits great efficacy in
Inhibitor activity and p-ERK: 0.68-4.84  combination with
downstream ERK nM [6]. osimertinib in osimertinib-
phosphorylation. resistant models [6].

Experimental Models & Workflow

A representative in vitro to in vivo workflow for evaluating this combination therapy is outlined below.
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Objective: To determine the synergistic effects of SHP2-D26 and osimertinib on cell proliferation,

apoptosis, and downstream signaling in osimertinib-sensitive and resistant NSCLC cell lines.

Materials:

¢ Cell Lines: Osimertinib-resistant NSCLC lines (e.g., HCC4006-OsiR, HCC827-ER1, PCO9GR) and
their parental counterparts [1] [4] [7].

e Compounds: Osimertinib (HY-15772, MCE), SHP2-D26 [4], SHP2 inhibitor (SHP099, HY-100388,
MCE).

¢ Reagents: Cell culture media (RPMI-1640/DMEM), FBS, MTT reagent, Crystal Violet, Annexin V-
FITC/PI Apoptosis Kit, RIPA Lysis Buffer.

Method:

Cell Culture and Seeding:

o Maintain resistant lines in culture medium containing 1 pM osimertinib. Withdraw osimertinib 3-
5 days before experiments to eliminate direct drug effects [1].

o Seed cells in 96-well (for MTT) or 6-well/24-well plates (for clonogenic assays) at optimized
densities (e.g., 2x103 cells/well for 96-well plates [7]).

Compound Treatment:

o Prepare a dose-response matrix of osimertinib (e.g., 0.001 - 1 uM) and SHP2-D26 (e.g., 0.5- 8
pUM) alone and in combination. Include a DMSO vehicle control.
o Treat cells for the duration of the assay (72h for MTT, 10-14 days for clonogenic).

Cell Viability/Proliferation Assessment:

o MTT Assay: Add MTT solution (5 mg/mL) and incubate for 4 hours. Dissolve formazan crystals
with DMSO and measure absorbance at 570 nm [7].
o Clonogenic Assay: After 10-14 days, stain colonies with 0.5% crystal violet, image, and

quantify.

Apoptosis Analysis via Flow Cytometry:

o Harvest treated cells (e.g., after 48h), stain with Annexin V-FITC and Propidium lodide (PI)
according to kit instructions.

o Analyze using a flow cytometer. Early apoptotic cells are Annexin V+/Pl-, and late
apoptotic/necrotic cells are Annexin V+/Pl+.

Protein Signaling Analysis via Western Blot:
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o Lyse treated cells after 6-24h of treatment.
o Resolve proteins by SDS-PAGE, transfer to PVDF membranes, and probe with primary
antibodies against:
= SHP2 (to confirm degradation by D26)
= p-ERK1/2 (Thr202/Tyr204), p-AKT (Ser473)
= Apoptosis markers: Bim, Mcl-1, Cleaved Caspase-3
= Loading control: B-Actin [5] [4] [7].

Data Analysis:

e Calculate I1Cso values for single agents using non-linear regression.
e Determine combination indices (Cl) using the Chou-Talalay method (e.g., CalcuSyn software), where
Cl < 1 indicates synergy.

Protocol 2: In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the in vivo antitumor activity of the SHP2-D26 and osimertinib combination against

osimertinib-resistant patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models.

Materials:

¢ Animals: Female NSG or CD-1 nude mice (6-8 weeks old) [1] [4].

¢ Model: Osimertinib-resistant NSCLC CDX/PDX model (e.g., NCI-H1975 CS - harboring
EGFRL858R/T790M/C797S) [1].

e Compounds: Osimertinib, SHP2-D26. Prepare osimertinib in 1% polysorbate 80, and SHP2-D26 in a
suitable vehicle like 10% Captisol [4].

e Equipment: Calipers, scale.

Method:

¢ Tumor Inoculation: Subcutaneously implant 3 million resistant cells (suspended in 50% Matrigel)
into the flank of mice [1].
¢ Randomization and Dosing:
o When tumor volumes reach ~150-200 mm3, randomize mice into four treatment groups (n=8-
10/group):
= Group 1: Vehicle control (daily, oral gavage)
= Group 2: Osimertinib (e.g., 5-10 mg/kg, daily, oral gavage)
= Group 3: SHP2-D26 (e.g., 15-25 mg/kg, daily or QoD, intraperitoneal)
= Group 4: Osimertinib + SHP2-D26
o Treatment duration is typically 3-4 weeks.
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¢ Monitoring:
o Measure tumor dimensions and body weight 2-3 times per week.
o Calculate tumor volume: ( V = \frac{Length x Width"2}{2} ).
o Euthanize animals if tumor volume exceeds 1500 mm? or significant body weight loss (>20%)
occurs.
e Termination and Sample Collection:
o At the study endpoint, euthanize mice and collect tumors.
o Weigh tumors and photograph.
o Snap-freeze portions in liquid N2z for protein/mRNA analysis or fix in formalin for
immunohistochemistry (IHC).

Data Analysis:

¢ Plot mean tumor volume = SEM over time for each group.
e Calculate tumor growth inhibition (TGI %): ( \frac{(1 - \Delta T / \Delta C)} x 100% ), where AT and AC
are the mean volume changes in treatment and control groups, respectively.

e Perform statistical comparisons (e.g., two-way ANOVA for tumor volumes, log-rank test for time-to-
progression).

Anticipated Results & Data Interpretation

Key Outcomes

Table 2: Expected Experimental Outcomes from SHP2 Degrader Combination Therapy

Single Agent Single Agent SHP2- .
Assay Type . o Combination Therapy
Osimertinib D26
In Vitro High ICso Moderate to low ICso Synergistic effect (Cl < 1);
Proliferation (Resistance (e.g., <4 UM in sensitive significantly lower I1Cso than either
(ICs0) confirmed) lines) [4] agent alone.
In Vitro Minimal induction of  Moderate induction in Significant enhancement of
Apoptosis apoptosis. sensitive lines. Annexin V+ cells; increased

Cleaved Caspase-3 and Bim;
decreased Mcl-1 [4].
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Single Agent Single Agent SHP2- L
Assay Type . o Combination Therapy
Osimertinib D26
Western Blot Persistent p-ERK Sustained reduction of Profound and sustained
Signaling and p-AKT (bypass SHP2 protein; suppression of p-ERK and p-
signaling). suppression of p-ERK/p-  AKT; SHP2 protein degradation
AKT variable. confirmed [4].
In Vivo Minimal growth Moderate tumor growth Significant tumor regression or
Xenograft inhibition (tumor inhibition as single agent  stasis; superior efficacy vs.
Growth progression). [4]. monotherapies [1] [4].

Signaling Pathway Analysis

The molecular mechanism of action for this combination therapy involves blocking key survival and

stemness pathways, as summarized in the signaling pathway below.
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Troubleshooting & Best Practices

¢ Variable Cell Sensitivity: Not all NSCLC lines are equally sensitive to SHP2-D26. Pre-screen a
panel of resistant lines to identify responsive models [4]. Sensitivity is associated with suppression of
pP70S6KIS6 signaling and modulation of Bim/Mcl-1 ratios, rather than ERK1/2 suppression alone [4].

e Confirming Degradation: Always run Western blots to confirm SHP2 protein degradation by D26 in
your specific model system. The potency of degradation may vary.

¢ In Vivo Tolerability: Closely monitor animal body weight. The combination is generally well-tolerated
in preclinical models, but dose optimization may be required for specific degrader constructs [4].

Conclusion

Targeting SHP2 via degradation with agents like SHP2-D26 represents a novel and potent strategy to
overcome heterogeneous osimertinib resistance in NSCLC. The protocols outlined herein provide a
framework for rigorously testing this combination in preclinical models. The synergistic effect observed by
co-targeting EGFR and SHP2 highlights the importance of vertical pathway inhibition and supports the

continued clinical development of SHP2 degraders and inhibitors in combination with osimertinib.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Allosteric SHP inhibitor IACS-13909 overcomes EGFR-dependent and... 2 [pmc.ncbi.nim.nih.gov]
2. Molecular mechanisms of acquired resistance to EGFR ... [sciencedirect.com]

3. Osimertinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

4. efficacy of the novel Therapeutic -D26, alone or... SHP 2 degrader SHP 2 [nature.com]

5. SHP2 inhibition enhances the anticancer effect of ... [pubmed.ncbi.nim.nih.gov]

© 2026 Smolecule. All rights reserved. 10/11 Tech Support


https://www.smolecule.com/products/s11215823?utm_src=pdf-body-img
https://www.nature.com/articles/s41417-022-00472-3?error=cookies_not_supported&code=0fde515e-d539-4f30-84d2-9a70ff58c273
https://www.nature.com/articles/s41417-022-00472-3?error=cookies_not_supported&code=0fde515e-d539-4f30-84d2-9a70ff58c273
https://www.nature.com/articles/s41417-022-00472-3?error=cookies_not_supported&code=0fde515e-d539-4f30-84d2-9a70ff58c273
https://www.smolecule.com/products/s11215823?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11106563/
https://www.sciencedirect.com/science/article/abs/pii/S1368764625000676
https://go.drugbank.com/drugs/DB09330
https://www.nature.com/articles/s41417-022-00472-3?error=cookies_not_supported&code=0fde515e-d539-4f30-84d2-9a70ff58c273
https://pubmed.ncbi.nlm.nih.gov/34217295/
https://www.smolecule.com/products/s11215823?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

6. JAB-3312, a Potent Allosteric SHP2 Inhibitor That ... [pubmed.ncbi.nim.nih.gov]
7. inhibition enhances the anticancer effect of SHP in... 2 Osimertinib [cancerci.biomedcentral.com]
8. Allosteric SHP2 Inhibitor, IACS-13909, Overcomes EGFR ... [pubmed.ncbi.nim.nih.gov]

To cite this document: Smolecule. [Application Notes & Protocols: Overcoming Osimertinib
Resistance in NSCLC via SHP2 Degrader Combination Therapy]. Smolecule, [2026]. [Online PDF].
Available at: [https://www.smolecule.com/products/b11215823#shp2-degrader-combination-therapy-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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